molecular formula C17H26N2O4S B562757 Sultopride-d5 CAS No. 1185004-43-6

Sultopride-d5

Cat. No. B562757
M. Wt: 359.496
InChI Key: UNRHXEPDKXPRTM-SGEUAGPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sultopride-d5 is a biochemical used for proteomics research . It is a derivative of Sultopride, an atypical antipsychotic of the benzamide chemical class . Sultopride is used in Europe, Japan, and Hong Kong for the treatment of schizophrenia .


Molecular Structure Analysis

The molecular formula of Sultopride-d5 is C17H21D5N2O4S, and it has a molecular weight of 359.50 . This indicates that it is a relatively complex molecule with multiple functional groups.

Scientific Research Applications

Binding to Dopaminergic Regions

Sultopride-d5, as a benzamide drug, shows specific binding in various dopaminergic regions of the rat brain, including the striatum, nucleus accumbens, olfactory tubercle, substantia nigra, frontal cortex, and anterior pituitary. It exhibits high affinity for one binding site and is influenced by the presence of sodium ions, indicating its similarity to D2-receptors labeled by spiperone and haloperidol (Mizuchi et al., 1982).

Effects on Dopamine Turnover

Research comparing the effects of sultopride and sulpiride, both benzamide derivatives and selective antagonists of dopamine D2 receptors, reveals that sultopride accelerates dopamine turnover in the rat brain more markedly than sulpiride. This difference in the influence on dopamine metabolites levels and receptor selectivity provides insights into the pharmacological differences between sultopride and sulpiride (Moriuchi et al., 2004).

Methodology for Quantitative Analysis

A sensitive and selective method using high-performance liquid chromatography (HPLC) combined with UV detection and particle beam mass spectrometry (PBMS) has been developed for determining levels of sultopride in human plasma. This method is crucial for accurate pharmacokinetic studies and drug monitoring, highlighting the importance of precise measurement techniques in scientific research involving sultopride (Jitsufuchi et al., 1997).

Comparative Studies with Sulpiride

Sultopride and sulpiride, both being selective antagonists of dopamine D2 receptors, have been compared in various studies to understand their distinct effects on the brain. Such comparative research aids in unraveling the nuanced differences in the pharmacodynamics and pharmacokinetics of these drugs, contributing to a better understanding of their applications and effects (Blomme et al., 2000).

Radioimmunoassay Studies

Radioimmunoassay techniques have been employed to study the regional distributions of sultopride in rat brain after administration. This technique allows for sensitive and specific measurements, providing valuable information about the distribution and concentration of sultopride in different brain regions, essential for understanding its neurological effects (Mizuchi et al., 2004).

properties

IUPAC Name

5-ethylsulfonyl-2-methoxy-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRHXEPDKXPRTM-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sultopride-d5

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